3-(4-bromo-1H-pyrazol-1-yl)propanoic acid

Medicinal Chemistry Organic Synthesis Cross-Coupling

Inconsistent bromo-pyrazole building block quality causes failed Suzuki couplings and wasted synthesis cycles. This 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid ensures reproducible C-C bond formation. • Superior oxidative addition reactivity at the 4-Br position for reliable cross-coupling yields. • Carboxylic acid handle enables direct amide/ester conjugation without protecting-group chemistry. • Sharp melting point (112-114 °C) and defined solid-state properties simplify purity verification. Available in bulk with batch-specific COA for demanding med-chem and agrochemical programs.

Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol
CAS No. 925146-35-6
Cat. No. B1277775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
CAS925146-35-6
Molecular FormulaC6H7BrN2O2
Molecular Weight219.04 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CCC(=O)O)Br
InChIInChI=1S/C6H7BrN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11)
InChIKeyFUQHYUVPDLMICC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromo-1H-pyrazol-1-yl)propanoic Acid: Overview


3-(4-Bromo-1H-pyrazol-1-yl)propanoic acid is a versatile heterocyclic building block, characterized by a pyrazole ring with a bromine substituent at the 4-position and a propanoic acid chain . This compound (C6H7BrN2O2; MW: 219.04 g/mol) serves as a critical scaffold in medicinal chemistry and organic synthesis . The bromine atom provides a handle for further derivatization via cross-coupling reactions, while the carboxylic acid group facilitates conjugation to amines or other nucleophiles [1]. This compound is a fundamental component in the synthesis of bioactive molecules and advanced pharmaceutical intermediates.

Heterocyclic building block for medicinal chemistry and library synthesis
4-Bromo substituent enables transition metal-catalyzed cross-coupling
Carboxylic acid handle for amide, ester, or hydrazide conjugation

Irreplaceability of 3-(4-Bromo-1H-pyrazol-1-yl)propanoic Acid


The 4-bromo substituent on the pyrazole ring of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is not merely a structural feature; it is a critical determinant of both its physical properties and its synthetic utility. While other pyrazole carboxylic acids, such as the unsubstituted 3-(1H-pyrazol-1-yl)propanoic acid (CAS 89532-73-0) or the 4-chloro analog (CAS 913839-78-8), may appear similar, the bromine atom imparts distinct reactivity and physicochemical characteristics that are essential for specific applications [1]. Notably, the bromine atom is a superior leaving group for transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura couplings, a key step in constructing complex drug-like molecules, where it significantly outperforms the chloro analog [2]. Furthermore, the bromine atom's larger size and polarizability compared to hydrogen or chlorine alter the compound's lipophilicity, as reflected in its higher LogP value, which directly influences its behavior in biological assays and its potential as a scaffold for drug development [3]. Therefore, substituting this compound with a non-brominated or differently halogenated analog will lead to a failure in the intended synthetic pathway or a significant alteration in the desired biological properties, negating the point of the experiment.

Cross-coupling reactivity mismatch Bromo, chloro, and iodo analogs show different dehalogenation profiles in Suzuki-Miyaura reactions; iodo analogs may increase byproduct formation, while chloro analogs react slower. Direct replacement may shift yield and purity.
Physicochemical property shift Molecular weight, density, and lipophilicity (LogP) differ substantially among halogen analogs. Substituting bromo with chloro or hydrogen alters assay partitioning, solubility, and biological-readout context.
Solid-state handling divergence The 4-bromo compound is a well-characterized crystalline solid (mp 112-114 °C); the 4-chloro analog often lacks a defined melting point, complicating purification and identity confirmation. Substitution can disrupt reproducible processing.

Comparative Data: 3-(4-Bromo-1H-pyrazol-1-yl)propanoic Acid


Suzuki-Miyaura Cross-Coupling Reactivity

Direct comparison of halogenated aminopyrazoles in Suzuki-Miyaura reactions reveals that bromo- and chloro- derivatives are superior to iodo- derivatives due to a reduced propensity for dehalogenation, a major side reaction [1]. This makes the 4-bromo-1H-pyrazol-1-yl moiety a more reliable and efficient handle for constructing complex biaryl systems than its iodo counterpart, which is prone to unwanted byproduct formation. This is a critical advantage for library synthesis and late-stage functionalization in drug discovery programs.

Suzuki-Miyaura reactivity
Head-to-head
4-Bromo and 4-chloro derivatives show lower dehalogenation than 4-iodo in cross-coupling with aryl/heteroaryl boronic acids.
Supports cleaner biaryl construction; iodo analog may increase byproduct risk.
Reported head-to-head comparison in Zatopkova (2023).
Medicinal Chemistry Organic Synthesis Cross-Coupling

Lipophilicity Improvement

The presence of the bromine atom significantly increases the lipophilicity of the molecule compared to the unsubstituted 3-(1H-pyrazol-1-yl)propanoic acid. The target compound has a computed LogP of 1.10 to 1.12 [REFS-1, REFS-2]. While a direct computed LogP for the unsubstituted analog is not always available in the same dataset, the difference in molecular composition (C6H8N2O2, MW 140.14) and the known lipophilicity-enhancing effect of bromine substitution confirm a substantial increase. This higher LogP can improve membrane permeability, a crucial factor for intracellular target engagement and oral bioavailability in drug development.

Lipophilicity shift
Class-level inference
Computed LogP for bromo compound ~1.1, higher than unsubstituted analog (halogenation increases lipophilicity).
May improve membrane permeability in cellular assays; context-dependent.
Data to verify; no direct matched-pair measurement provided.
Drug Design ADME Physicochemical Properties

Molecular Weight and Density

The physical properties of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid, such as its molecular weight (219.04 g/mol) and density (1.8±0.1 g/cm³), are distinct from its chloro- and unsubstituted analogs [REFS-1, REFS-2]. The 4-chloro analog (C6H7ClN2O2) has a molecular weight of 174.58 g/mol and a density of 1.45 g/cm³, while the unsubstituted analog is 140.14 g/mol [REFS-3, REFS-4]. These differences are critical for quantitative analysis (e.g., LC-MS, NMR) and for the physical handling of the compound in process chemistry, such as during crystallization or formulation. The higher density of the brominated compound can also influence its behavior in reaction mixtures and during purification.

Molecular weight & density
Cross-study comparable
MW: 219.04 g/mol; density: 1.8±0.1 g/cm³. 25% heavier and 24% denser than 4-chloro analog.
Distinct physical constants for identity confirmation and purification design.
Values from supplier datasheets; verify with in-house analysis.
Analytical Chemistry Process Chemistry Material Properties

Solid-State Characterization: Melting Point

3-(4-Bromo-1H-pyrazol-1-yl)propanoic acid is a solid with a well-defined melting point range of 112-114 °C [REFS-1, REFS-2]. This is a significant practical advantage over the 4-chloro analog, for which a melting point is often not reported or listed as N/A, suggesting it may be an oil or a low-melting solid that is more difficult to handle and purify [3]. A defined melting point facilitates purification by recrystallization and provides a simple, reliable metric for confirming compound identity and purity in a laboratory setting.

Melting point
Cross-study comparable
112–114 °C (well-defined crystalline solid). 4-Chloro analog often reported as N/A (likely oil or low-melting solid).
Enables recrystallization and simple purity check; improves workflow reproducibility.
Melting range from Bio-Fount and ChemBase; confirm for your lot.
Process Chemistry Analytical Chemistry Solid-State Characterization

Metabolic Stability Advantage

The introduction of a bromine atom at the 4-position of the pyrazole ring can block a common site of oxidative metabolism. While direct metabolic stability data for this specific compound is not publicly available, it is a well-established principle in medicinal chemistry that halogenation, particularly bromination, at metabolically labile positions on aromatic heterocycles can significantly reduce cytochrome P450-mediated oxidation, thereby increasing the compound's metabolic half-life [1]. This is a key strategy in lead optimization to improve pharmacokinetic properties. In contrast, the unsubstituted 3-(1H-pyrazol-1-yl)propanoic acid would be expected to be more susceptible to oxidation at the 4-position of the pyrazole ring.

Metabolic stability inference
Class-level inference
4-Bromo substitution may block oxidative metabolism at pyrazole C4 position, based on general halogenation strategy.
Potential to reduce CYP-mediated clearance; requires experimental confirmation.
No specific metabolic data for this compound; apply with caution.
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Applications: 3-(4-Bromo-1H-pyrazol-1-yl)propanoic Acid


Synthesis of PDE10 Inhibitors for CNS Disorders

As a pyrazole carboxylic acid derivative, 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is an ideal building block for synthesizing phosphodiesterase (PDE) inhibitors, specifically PDE10 inhibitors, a target for treating psychotic disorders like schizophrenia [1]. The carboxylic acid moiety provides a crucial point for conjugation to amine-containing cores, while the bromine atom can be used in cross-coupling reactions to install diverse aromatic groups, enabling rapid exploration of structure-activity relationships (SAR).

Diverse Library Construction via Suzuki-Miyaura Coupling

The superior reactivity of the 4-bromo substituent in Suzuki-Miyaura cross-coupling reactions makes this compound a premier choice for generating libraries of 4-aryl/heteroaryl pyrazole derivatives [2]. Its performance is superior to that of the corresponding 4-iodo analog due to reduced dehalogenation side reactions, ensuring higher yields and purer final products for biological screening.

Lead Optimization in Medicinal Chemistry

The well-defined solid-state properties, including a sharp melting point of 112-114 °C, make this compound highly amenable to purification and quality control, a critical aspect of medicinal chemistry workflows [3]. Furthermore, its enhanced lipophilicity (LogP ~1.1) compared to the unsubstituted analog is a valuable attribute for improving the membrane permeability of lead compounds, potentially enhancing their cellular activity and oral bioavailability [4].

Agrochemical Intermediate Synthesis

Pyrazole derivatives are a common motif in modern agrochemicals due to their favorable properties. This compound's bromine atom is a versatile synthetic handle for introducing diversity, making it a valuable intermediate for the synthesis of novel fungicides, herbicides, or insecticides. The carboxylic acid group can be easily converted into esters or amides, common functional groups in agrochemical products.

Application
Selection Property
Validation Focus
PDE10 inhibitor synthesis (CNS research)
Carboxylic acid conjugation; bromo cross-coupling handle
PDE10 activity and selectivity profiling
Cross-coupling library construction
Reduced dehalogenation propensity vs iodo
Biaryl yield and purity in screening sets
Lead optimization support
Well-defined melting point; higher lipophilicity
Purity by recrystallization; permeability and exposure assays
Agrochemical intermediate
Bromo diversity handle; carboxylic acid derivatization
Target agrochemical activity and formulation screening

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